molecular formula C11H16S B13594619 3-(2,4-Dimethylphenyl)propane-1-thiol CAS No. 27645-11-0

3-(2,4-Dimethylphenyl)propane-1-thiol

Cat. No.: B13594619
CAS No.: 27645-11-0
M. Wt: 180.31 g/mol
InChI Key: HQUXNUTXGOPYAL-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)propane-1-thiol is an organic compound characterized by a thiol group attached to a propane chain, which is further connected to a 2,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)propane-1-thiol typically involves the reaction of 2,4-dimethylbenzyl chloride with thiourea, followed by hydrolysis. The reaction conditions often include the use of solvents like ethanol and the application of heat to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenyl)propane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and bases are commonly employed.

Major Products Formed

    Oxidation: Disulfides

    Reduction: Alkanes

    Substitution: Various substituted thiols

Scientific Research Applications

3-(2,4-Dimethylphenyl)propane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)propane-1-thiol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with various biomolecules, affecting their function and activity. The pathways involved often include redox reactions and nucleophilic substitutions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dimethylphenyl)propane-1-amine
  • 3-(2,4-Dimethylphenyl)propane-1-ol
  • 3-(2,4-Dimethylphenyl)propane-1-sulfone

Properties

CAS No.

27645-11-0

Molecular Formula

C11H16S

Molecular Weight

180.31 g/mol

IUPAC Name

3-(2,4-dimethylphenyl)propane-1-thiol

InChI

InChI=1S/C11H16S/c1-9-5-6-11(4-3-7-12)10(2)8-9/h5-6,8,12H,3-4,7H2,1-2H3

InChI Key

HQUXNUTXGOPYAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CCCS)C

Origin of Product

United States

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